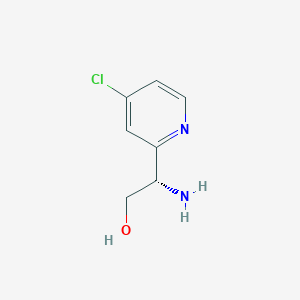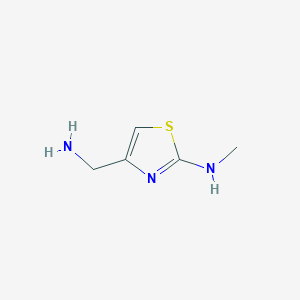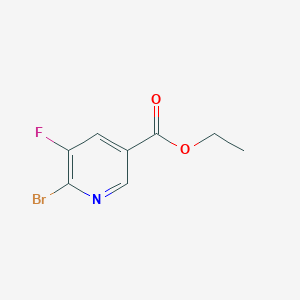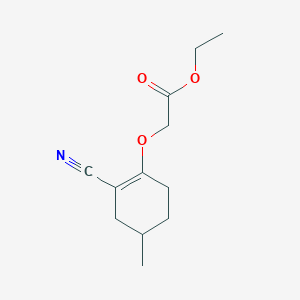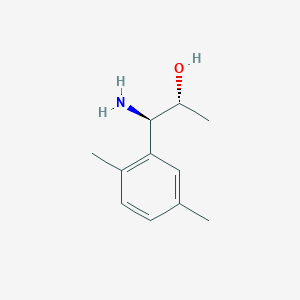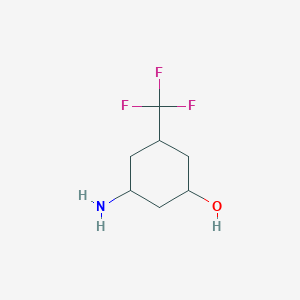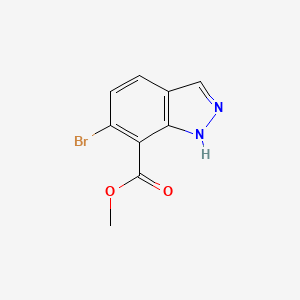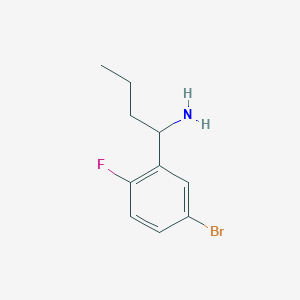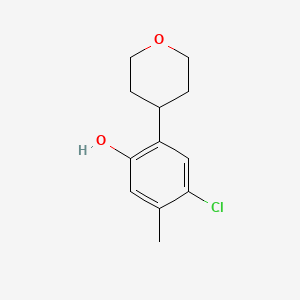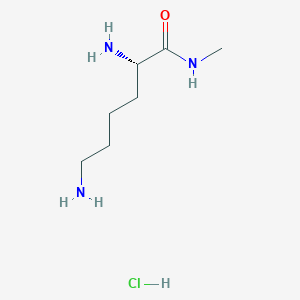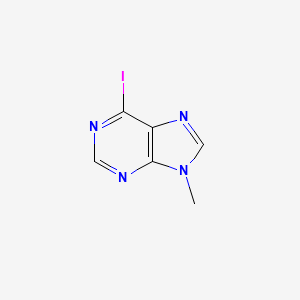
6-iodo-9-methyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-9-methyl-9H-purine is a chemical compound with the molecular formula C6H5IN4 and a molecular weight of 260.04 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA. The presence of iodine and a methyl group in its structure makes it a unique compound with various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-9-methyl-9H-purine typically involves the iodination of 9-methyl-9H-purine. One common method includes the reaction of 9-methyl-9H-purine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-9-methyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-9-methyl-9H-purine .
Scientific Research Applications
6-Iodo-9-methyl-9H-purine has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in enzymatic reactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-iodo-9-methyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial in cell growth and proliferation . By inhibiting mTOR, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
9-Methyl-9H-purine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Chloro-9-methyl-9H-purine: Similar structure but with a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
6-Bromo-9-methyl-9H-purine: Contains a bromine atom, which can influence its chemical properties and applications.
Uniqueness: 6-Iodo-9-methyl-9H-purine is unique due to the presence of the iodine atom, which enhances its reactivity in nucleophilic substitution reactions and its potential biological activities. The iodine atom also contributes to its higher molecular weight and different physicochemical properties compared to its analogs .
Properties
Molecular Formula |
C6H5IN4 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
6-iodo-9-methylpurine |
InChI |
InChI=1S/C6H5IN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3 |
InChI Key |
PRPPZOGROOCHOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


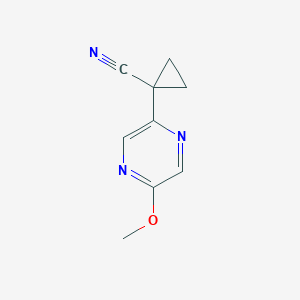
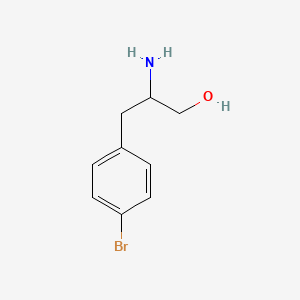
![(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13036998.png)
